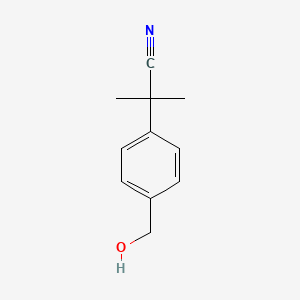
2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile” is a biologically important alkylaminophenol compound . Alkylaminophenol compounds are a class of heterocycle compounds containing amine and phenol groups . They have been used frequently in cancer treatment due to their high antioxidant properties and the fact that they can be found through natural and synthetic ways .
Synthesis Analysis
This alkylaminophenol compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Chemical Reactions Analysis
The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy . In addition, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include its structural properties and quantum chemical calculations . These properties are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
The compound 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile plays a pivotal role in the synthesis of a wide range of biologically active compounds and materials. For instance, it is used in the synthesis of 4-arylcoumarins through Cu-catalyzed hydroarylation with arylboronic acids. This method allows for the efficient creation of compounds with potential biological activities, highlighting the compound's versatility in organic synthesis and the production of natural and artificial compounds (Yoshihiko Yamamoto & N. Kirai, 2008).
Material Science Applications
In material science, this compound serves as a precursor for novel cofacial bismetallophthalocyanines and their water-soluble derivatives. These compounds exhibit unique electrochemical and electrical properties, making them suitable for various applications, including sensors and semiconductors. The synthesis process involves complex cyclotetramerization reactions, demonstrating the compound's contribution to the development of advanced materials with specialized functions (Metin Özer et al., 2007).
Biotechnological Production
The biotechnological production of multi-methylated phenylpropanoids showcases another application area. An engineered Escherichia coli–Streptomyces cocultivation system utilizing the compound demonstrates high-yield microbial production of these bioactive compounds. This innovative approach not only enhances the production efficiency of valuable phenylpropanoids but also opens new avenues for their application in pharmaceuticals and nutraceuticals, underscoring the compound's role in facilitating sustainable and efficient production methods (Heqing Cui et al., 2019).
Catalysis and Chemical Reactions
The compound is instrumental in catalytic processes as well, such as in the selective mono-methylation of phenylacetonitrile to produce 2-phenylpropionitrile, a key intermediate in pharmaceutical synthesis. This process leverages novel catalysts for high selectivity and efficiency, demonstrating the compound's utility in facilitating important chemical transformations for drug development (Jayaram Molleti & G. Yadav, 2017).
Zukünftige Richtungen
The discovery of new compounds having the antiproliferative action against cancer cells is very important . Therefore, future directions could include further investigation and exploration of alkylaminophenol compounds’ potential in cancer research, which would contribute to their potential application as novel therapeutic agents.
Wirkmechanismus
Target of Action
The targets of a compound depend on its structure and properties. For instance, compounds with a phenyl group often interact with proteins or enzymes that have aromatic amino acids in their active sites. The hydroxymethyl group could potentially form hydrogen bonds with its target, influencing the compound’s binding affinity .
Mode of Action
The mode of action would depend on the specific target. For example, if the compound inhibits an enzyme, it could do so by binding to the active site and preventing the enzyme’s natural substrate from binding. Alternatively, it could bind to an allosteric site and change the enzyme’s conformation .
Biochemical Pathways
The compound could potentially affect any biochemical pathway involving its target. If the target is an enzyme, the compound could affect the metabolic pathway that the enzyme is part of. This could lead to an accumulation or depletion of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of the hydroxymethyl group could influence its solubility and therefore its absorption and distribution. The compound could be metabolized by enzymes in the liver, and excreted in the urine or feces .
Result of Action
The result of the compound’s action would depend on the specific effects of the biochemical pathway it affects. This could range from changes in cell metabolism to potential therapeutic effects, such as the inhibition of pathogenic organisms or the killing of cancer cells .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH and temperature of the body or specific cellular environments, the presence of other metabolites or drugs, and the specific characteristics of the target cells or organisms .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including the presence of the hydroxymethyl group and the nitrile group . Without specific experimental data, it is challenging to predict the exact nature of these interactions.
Molecular Mechanism
The molecular mechanism of action of this compound would depend on its biochemical properties and cellular effects. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are general possibilities and the specific mechanisms would need to be determined experimentally.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could potentially change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function. Experimental studies would be needed to determine these temporal effects .
Dosage Effects in Animal Models
The effects of this compound could potentially vary with different dosages in animal models . This could include threshold effects, as well as potential toxic or adverse effects at high doses. Specific experimental studies would be needed to determine these dosage effects.
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels. The specific metabolic pathways involved would need to be determined experimentally.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would likely depend on its chemical properties and interactions with transporters or binding proteins . The specific details of its transport and distribution would need to be determined experimentally.
Subcellular Localization
The subcellular localization of this compound would depend on its chemical properties and interactions with cellular components . This could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific details of its subcellular localization would need to be determined experimentally.
Eigenschaften
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)10-5-3-9(7-13)4-6-10/h3-6,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMXRLPHIQBBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


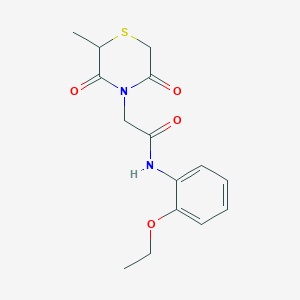
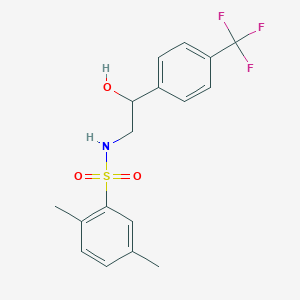

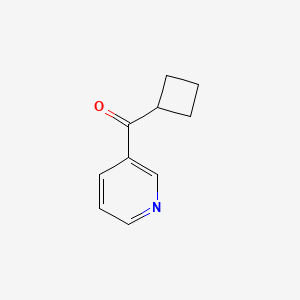
![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)
![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)


![3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2959726.png)
![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)
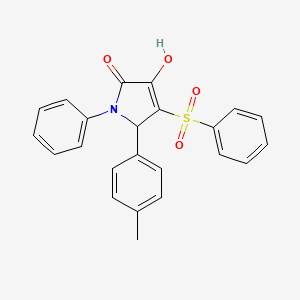
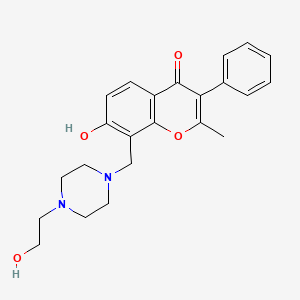
methanone oxime](/img/structure/B2959736.png)